![molecular formula C19H27N5O3S B2524933 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1170964-52-9](/img/structure/B2524933.png)
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" is a complex molecule that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of multiple functional groups, including a benzo[d]imidazole moiety, a piperazine ring, and a piperidinyl methanone group with a sulfonyl substituent. These structural features are reminiscent of compounds that have been studied for their potential antimycobacterial properties, as well as for their structural and physical characteristics.
Synthesis Analysis
The synthesis of related compounds typically involves substitution reactions and the formation of C-N bonds. For instance, a method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the use of aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur, indicating that similar conditions might be applicable for the synthesis of the compound . Additionally, the synthesis of sulfonyl piperazine derivatives has been reported, which could provide insights into the synthesis of the sulfonyl piperidinyl component of the target molecule .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single crystal X-ray diffraction studies, which have revealed that the piperidine rings in these molecules adopt a chair conformation, and the geometry around the sulfur atoms is distorted tetrahedral . These findings could be relevant to the molecular structure analysis of the compound , as it also contains a piperidine ring and a sulfonyl group.
Chemical Reactions Analysis
While specific chemical reactions of the compound have not been detailed, the presence of reactive functional groups such as the sulfonyl moiety and the piperazine ring suggests that it may undergo various chemical transformations. These could include nucleophilic substitution reactions at the sulfonyl group or electrophilic aromatic substitution involving the benzo[d]imidazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds have been studied using techniques such as thermogravimetric analysis, which revealed stability in a certain temperature range . Theoretical calculations, including density functional theory, have been employed to optimize structural coordinates and evaluate electronic parameters such as the HOMO-LUMO energy gap, which could also be relevant for the compound . Additionally, the molecular electrostatic potential map has been used to identify reactive sites on the molecular surface, which could inform the reactivity of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Molecular Interaction and Conformational Analysis
The compound has been studied for its molecular interactions and conformational analysis in the context of antagonist activities for specific receptors. For instance, research on similar structures has focused on the molecular interaction of antagonists with the CB1 cannabinoid receptor, using molecular orbital methods and conformational analysis to develop pharmacophore models and quantitative structure-activity relationship (QSAR) models (Shim et al., 2002).
Antiproliferative Activity and Structural Characterization
Studies have also been conducted on novel bioactive heterocycles derived from similar frameworks, where antiproliferative activity has been evaluated alongside structural characterization through methods like X-ray diffraction studies. This underscores the compound's relevance in drug discovery and development (Benaka Prasad et al., 2018).
Biological Evaluation and Pharmacological Applications
Antimicrobial Activity
Research involving derivatives of benzimidazole, which shares a structural motif with the compound , has explored their antimicrobial properties. This includes the synthesis of new pyridine derivatives and their evaluation against various strains of bacteria and fungi, highlighting the potential of these compounds in addressing microbial resistance (Patel et al., 2011).
Anti-Inflammatory Agents
Studies have also synthesized derivatives incorporating the piperazine and benzimidazole units for evaluating their anti-inflammatory properties. Such research indicates the therapeutic potential of these compounds, particularly in developing treatments for inflammatory conditions (Patel et al., 2019).
Material Science and Other Applications
Corrosion Inhibition
The compound's structural analogs have been investigated for their corrosion inhibition efficiency on steel in acidic environments. This research is crucial for the development of new corrosion inhibitors that can protect industrial materials from degradation (Yadav et al., 2016).
Electrochemical Studies
There have been electrochemical studies focusing on the synthesis of benzimidazole derivatives and their applications as corrosion inhibitors. Such research involves detailed thermodynamic and quantum chemical analyses to understand the inhibitory mechanisms and efficiency (Moreno-Fuquen et al., 2019).
Zukünftige Richtungen
Benzimidazole has become an important synthon in the development of new drugs. There are different examples of commercially available drugs in the market which contains benzimidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc . Therefore, the future research directions might include the development of new drugs that contain the benzimidazole moiety.
Eigenschaften
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-28(26,27)24-8-6-15(7-9-24)19(25)23-12-10-22(11-13-23)14-18-20-16-4-2-3-5-17(16)21-18/h2-5,15H,6-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJJVCYGJHNKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2524851.png)
![4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2524852.png)
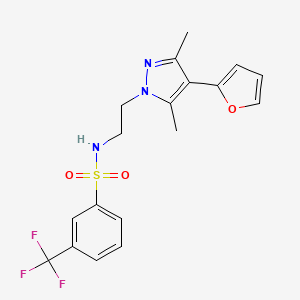
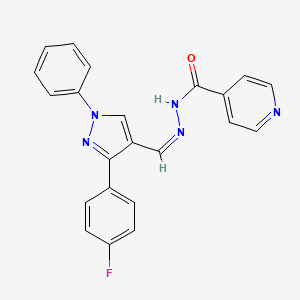
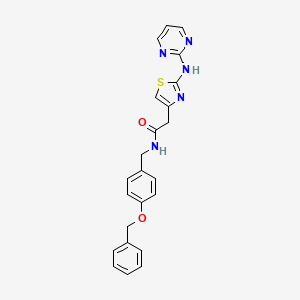
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2524859.png)
![6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2524860.png)
![5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2524863.png)
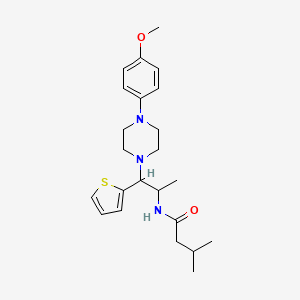
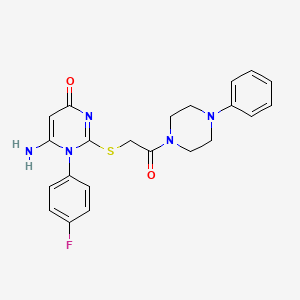
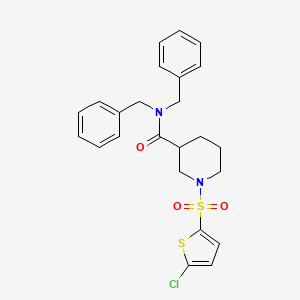
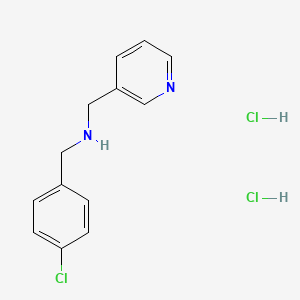
![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)
